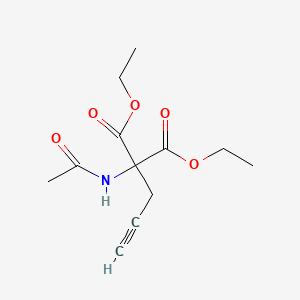![molecular formula C15H16FNO2 B2893613 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 1232793-14-4](/img/structure/B2893613.png)
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol is used in various scientific research applications, including:
Chemistry: It is used as a biochemical reagent in proteomics research.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The specific mechanism of action for 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol is not well-documented. its structure suggests it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenol: Shares the fluoro and methyl groups but lacks the amino and methoxy groups.
6-Methoxyphenol: Shares the methoxy group but lacks the fluoro, methyl, and amino groups.
4-Fluoroaniline: Shares the fluoro and amino groups but lacks the methoxy and methyl groups.
Uniqueness
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-[(4-fluoro-3-methylanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTAHNUENWTOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2893530.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/new.no-structure.jpg)
![1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2893536.png)
![2-Chloro-N-(cyclobutylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893538.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)


![4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2893549.png)

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)
